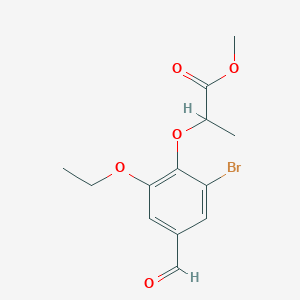

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate” is a chemical compound with the molecular formula C13H15BrO5 . It has an average mass of 331.159 Da and a mono-isotopic mass of 330.010284 Da .

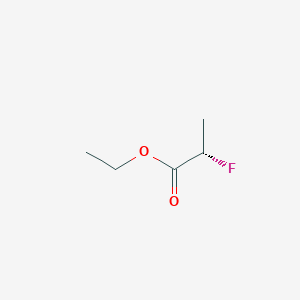

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate” is defined by its molecular formula, C13H15BrO5 . The exact structure would show the arrangement of these atoms and their bonds, but this information is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate” has a molecular weight of 331.1592 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Supramolecular Structure and Tautomerism

A study by Albayrak, Kaştaş, Odabaşoǧlu, and Büyükgüngör (2011) investigated a related compound, focusing on its stacking interactions and tautomerism in different solvents and states. This research highlighted the molecular structure and spectroscopic properties, revealing significant findings about the enol form in solid state and the non-covalent interactions forming the supramolecular structure (Albayrak et al., 2011).

Catalyst Development

Clegg, Elsegood, Eastham, Tooze, Wang, and Whiston (1999) described the use of a palladium complex as a highly active and selective catalyst for producing methyl propanoate, a process that could be related to the applications of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate in similar catalytic reactions (Clegg et al., 1999).

Radical Cyclization

Esteves, Goken, Klein, Leite, Medeiros, and Peters (2005) explored the electroreductive radical cyclization of related bromo esters. This study provides insight into the potential applications of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate in radical cyclization processes (Esteves et al., 2005).

Synthesis of Pharmaceutical Intermediates

Xu and He (2010) detailed the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the production of non-steroidal anti-inflammatory agents. This indicates the potential use of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate in the synthesis of similar pharmaceutical intermediates (Xu & He, 2010).

Propiedades

IUPAC Name |

methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-4-18-11-6-9(7-15)5-10(14)12(11)19-8(2)13(16)17-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESJREQXWPBFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)

![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)